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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B1665140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of AK602, also known as Aplaviroc. Aplaviroc is a small molecule
inhibitor of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-
tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. While its clinical
development was halted due to concerns of hepatotoxicity, its potent anti-HIV activity and
unique mechanism of action continue to make it a subject of scientific interest.

Chemical Structure and Properties

Aplaviroc (IUPAC name: 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-
triazaspiro[5.5]undecan-9-yllmethyl}phenoxy)benzoic acid) is a synthetic organic compound
with a complex heterocyclic structure.[1] Its chemical identity and key properties are
summarized in the tables below.
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Identifier Value
4-(4-{[(3R)-1-butyl-3-[(R)-
cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-
IUPAC Name Y yihy Y) v
triazaspiro[5.5]undecan-9-
ylmethyl}phenoxy)benzoic acid[1]
Synonyms AK-602, GSK-873140, GW873140[2]
CAS Number 461443-59-42]

Chemical Formula

C33H43N306[1]

CCCCN1C(=0)--INVALID-LINK----INVALID-

SMILES
LINK--O[2]
InChl=1S/C33H43N306/c1-2-3-19-36-
30(38)28(29(37)24-7-5-4-6-8-24)34-
inChi 32(41)33(36)17-20-35(21-18-33)22-23-9-13-
n
26(14-10-23)42-27-15-11-25(12-16-
27)31(39)40/h9-16,24,28-29,37H,2-8,17-
22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1[1]
InChlKey GWNOTCOIYUNTQP-FQLXRVMXSA-N[1]
Property Value Source
Molecular Weight 577.72 g/mol [1]
State Solid DrugBank Online

Water Solubility (Predicted) 0.0233 mg/mL ALOGPS
logP (Predicted) 3.77 ALOGPS
pKa (Strongest Acidic)
) 4.3 Chemaxon
(Predicted)
pKa (Strongest Basic)
7.94 Chemaxon

(Predicted)

Solubility in DMSO

200 mg/mL (with ultrasonic)

MedchemExpress.com
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Mechanism of Action: CCR5 Antagonism

Aplaviroc is a non-competitive, allosteric antagonist of the CCRS5 receptor.[2] This means it
binds to a site on the receptor that is distinct from the binding site of the natural chemokine
ligands (like RANTES/CCL5) and the HIV-1 envelope glycoprotein gp120. This binding induces
a conformational change in the CCR5 receptor, preventing its interaction with gp120 and
thereby blocking the entry of R5-tropic HIV-1 into the host cell. The signaling pathway below
illustrates this mechanism.

Aplaviroc (AK602)

Binds allosterically
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Conformation)

HIV—1iVirio 2. Conformational Change
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3. Co-recepter Binding - ---------------—--———- 4. Viral Fusion & Entry > @
Cd

Click to download full resolution via product page
Caption: HIV-1 entry and its inhibition by Aplaviroc.

Biological Activity

Aplaviroc has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1
isolates, with ICso values in the sub-nanomolar to low nanomolar range.
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Assay Type Target/Virus ICs0 I Ki Reference

Anti-HIV-1 Activity R5-tropic HIV-1 0.1-0.6 nM --INVALID-LINK--
[Aplaviroc

CCRS5 Binding (Ki) Human CCR5 2.9nM hydrochloride (AK602
hydrochloride)

Experimental Protocols

A variety of in vitro assays are utilized to characterize the activity of CCR5 antagonists like
Aplaviroc. A commonly used method is the calcium mobilization assay, which measures the
ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist.

Calcium Mobilization Assay Protocol

This protocol provides a general framework for assessing the antagonist activity of a compound
at the CCR5 receptor using a fluorescence-based calcium mobilization assay.
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1. Culture CCR5-expressing cells
(e.g., CHO-K1 or HEK293)

2. Harvest and seed cells
into a 96-well plate

[3. Load cells with a calcium-sensitive dyeﬂ

(e.g., Fluo-4 AM)

[4. Incubate to allow dye uptake)

5. Wash cells to remove excess dye

v

6. Add Aplaviroc (or test compound)
at various concentrations

v

[7. Incubate with compouncD

8. Add a CCR5 agonist
(e.g., RANTES/CCLS5)
9. Measure fluorescence intensity
(kinetic read on FLIPR or FlexStation)

[ 10. Analyze data to determine ICso values j

Click to download full resolution via product page

Caption: Workflow for a Calcium Mobilization Assay.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1665140?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Steps:

e Cell Preparation:

o Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

o Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at an
appropriate density. Allow cells to adhere overnight.

e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4
AM, and an anion-exchange inhibitor like probenecid to prevent dye leakage.

o Remove the culture medium from the cells and add the dye-loading solution.

o Incubate the plate at 37°C for approximately 1 hour in the dark.

e Compound Incubation:

o Wash the cells with an assay buffer to remove extracellular dye.

o Add serial dilutions of Aplaviroc or other test compounds to the wells.

o Incubate the plate for a specified period (e.g., 15-30 minutes) to allow the compound to
interact with the receptors.

e Agonist Stimulation and Measurement:

o Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation)
equipped with an automated liquid handling system.

o Initiate fluorescence reading to establish a baseline.

o Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal
response (ECso).
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o Continue to measure the fluorescence intensity kinetically for a few minutes to capture the
calcium flux.

o Data Analysis:

o The increase in fluorescence intensity corresponds to the intracellular calcium
concentration.

o Determine the inhibitory effect of Aplaviroc by comparing the agonist-induced calcium flux
in the presence and absence of the compound.

o Calculate the ICso value by plotting the percentage of inhibition against the log of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development and Hepatotoxicity

Aplaviroc underwent Phase Il and Il clinical trials for the treatment of HIV-1 infection.
However, these trials were terminated prematurely due to a higher-than-expected incidence of
severe hepatotoxicity.[3] The mechanism of this liver injury is not fully understood but is thought
to be idiosyncratic. This adverse effect ultimately led to the discontinuation of its clinical
development.

Conclusion

AK602 (Aplaviroc) is a potent and specific CCR5 antagonist with significant anti-HIV-1 activity.
While its clinical development was halted, it remains a valuable research tool for studying
CCRS5 biology and HIV-1 entry mechanisms. The information and protocols provided in this
guide are intended to support further scientific investigation into this and other related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.abcam.com/ps/products/228/ab228555/documents/ab228555%20Fluo-4%20Assay%20Kit%20(Calcium)%20v1a%20(website).pdf
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly -
PMC [pmc.ncbi.nlm.nih.gov]

2. bu.edu [bu.edu]

3. abcam.com [abcam.com]

To cite this document: BenchChem. [AK602 (Aplaviroc): A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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